5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid

Übersicht

Beschreibung

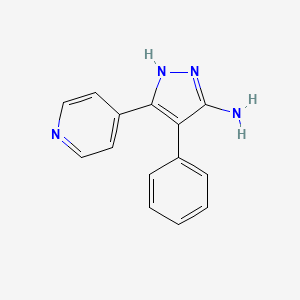

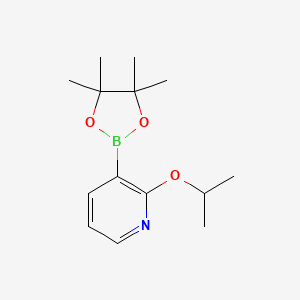

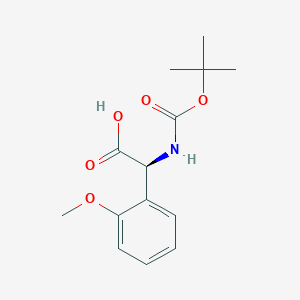

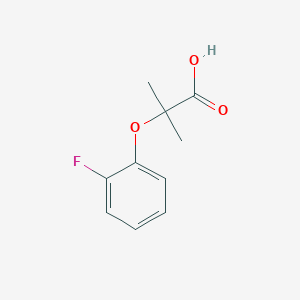

“5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” is an organic molecule that contains a pyrazole and a thiophene ring . Pyrazole is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Thiophene is a 5-membered aromatic ring containing four carbon atoms and one sulfur atom.

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A hydrazone ligand containing the thiophene moiety has been prepared via condensation of thiophene-2-carbohydrazide with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde .Molecular Structure Analysis

The molecular structure of “5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” is characterized by a pyrazole ring attached to a thiophene ring. The InChI code for this compound is1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-5H,(H,9,10)(H,11,12) . Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis

The compound “5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid” has a molecular weight of 276.24 . It is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

This compound can be used in the study of supramolecular structures of pyrazoles . It can help in understanding how small structural changes affect the supramolecular environment . This is particularly useful in designing molecules with desirable properties .

Drug Discovery

Pyrazoles, including this compound, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their diverse biological activities . They can be used in the development of new agrochemicals .

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can form complexes with various metals, leading to materials with interesting properties .

Organometallic Chemistry

In organometallic chemistry, pyrazoles can act as ligands to form organometallic compounds . These compounds have applications in catalysis, materials science, and more .

Antibacterial and Antifungal Activity

Some derivatives of this compound have shown potential antibacterial and antifungal activity . This makes it a potential candidate for the development of new antimicrobial agents .

Monoamine Oxidase Inhibitors

Some derivatives of this compound have been identified as novel and selective monoamine oxidase B inhibitors . This suggests potential applications in the treatment of neurodegenerative diseases .

Cyclooxygenase-2 Inhibitors

The pyrazole class of compounds, including this one, has been studied for their potential as cyclooxygenase-2 inhibitors . This suggests potential applications in the treatment of inflammation and pain .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors .

Mode of Action

It’s known that the pyrazole ring in the compound can form hydrogen bonds with its target, which could potentially alter the target’s function .

Biochemical Pathways

Similar compounds have been found to inhibit ros (reactive oxygen species), suggesting potential antioxidant activity .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Result of Action

Similar compounds have shown antioxidant activity, suggesting that they may protect cells from oxidative damage .

Zukünftige Richtungen

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXYBKOCJXQJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590743 | |

| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |

CAS RN |

656226-63-0 | |

| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)